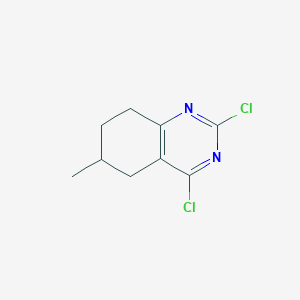
2,4-Dichloro-6-methyl-5,6,7,8-tetrahydroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-methyl-5,6,7,8-tetrahydroquinazoline (DCMT) is a chemical compound that has been widely used in scientific research due to its unique properties. DCMT is a heterocyclic organic compound that contains a quinazoline ring system. It has a molecular formula of C10H9Cl2N and a molecular weight of 219.09 g/mol. DCMT is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
科学的研究の応用
X-ray Mapping and Structural Analysis
The structural elucidation of tetrahydroquinoline derivatives, including those similar to 2,4-Dichloro-6-methyl-5,6,7,8-tetrahydroquinazoline, is crucial for understanding their chemical behavior and potential applications. X-ray diffraction studies provide insights into the molecular geometry, which is fundamental for designing compounds with desired properties for various scientific applications (Albov, Rybakov, Babaev, & Aslanov, 2004).
Tubulin-Polymerization Inhibition
Research into quinazoline derivatives has identified their potential as tubulin-polymerization inhibitors, targeting the colchicine site. This mechanism is crucial for developing new therapeutic agents, particularly in cancer treatment, where controlling cell division and proliferation is a primary goal (Wang et al., 2014).
Novel Synthetic Pathways
The exploration of new synthetic routes for quinazoline derivatives opens up possibilities for creating diverse compounds with potential applications in various fields, including medicinal chemistry and material science. Innovations in synthesis methods contribute to the expansion of the quinazoline derivative library, enabling further research and application development (Hand & Baker, 1984).
Enzyme Inhibition for Therapeutic Use
Quinazoline derivatives have been studied as inhibitors for specific enzymes, such as phenylethanolamine N-methyltransferase. This research is significant for developing drugs that can modulate neurotransmitter levels in the brain, offering potential treatments for disorders related to neurotransmitter imbalance (Demarinis et al., 1981).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of quinazoline derivatives, including structures similar to this compound, are of great interest. These compounds can serve as lead structures for the development of new antimicrobial and antifungal agents, addressing the growing concern of drug-resistant pathogens (Patel & Patel, 2017).
Corrosion Inhibition
Quinazoline derivatives have shown potential as corrosion inhibitors, an application that extends beyond the pharmaceutical industry into materials science. Protecting metals from corrosion is crucial in various industries, including construction and manufacturing, highlighting the versatility of quinazoline derivatives (Kadhim et al., 2017).
Safety and Hazards
特性
IUPAC Name |
2,4-dichloro-6-methyl-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2/c1-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZDLYYZZKWFNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=NC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Fluoro-5-methylphenyl)-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]cyanamide](/img/structure/B2520240.png)
![1-(adamantane-1-carbonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2520241.png)
![1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2520242.png)
![3-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2520244.png)
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one](/img/structure/B2520246.png)
![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2520248.png)
![1-[(4-Phenylpiperazin-1-yl)methyl]cyclopropan-1-amine](/img/structure/B2520249.png)
![N-(3-chlorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2520250.png)
![4-chloro-3-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2520253.png)
![1-Cyclohexyl-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2520256.png)
![[5-(phenoxymethyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2520257.png)

![1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2520261.png)